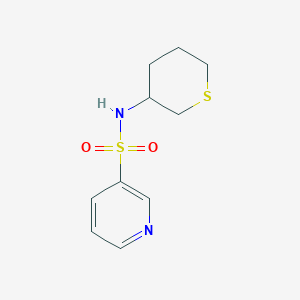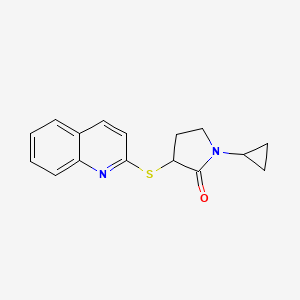
1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a synthetic compound that belongs to the class of pyrrolidinone derivatives, which possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylases (HDACs). These enzymes and proteins play important roles in various cellular processes, and their inhibition by this compound may contribute to its biological activities.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one has been reported to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune system. Additionally, this compound has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one in lab experiments is its well-established synthesis method. Additionally, this compound is relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are numerous future directions for the study of 1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one. One potential direction is the development of novel analogs of this compound with improved efficacy and bioavailability. Additionally, this compound could be studied further for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Furthermore, this compound could be used as a tool in chemical biology and drug discovery to identify new targets and develop novel therapeutics.
In conclusion, 1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one is a synthetic compound that possesses various biological activities and potential applications in various fields of research. Its synthesis method is well-established, and it has been extensively studied for its potential use as a therapeutic agent and tool in chemical biology and drug discovery. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis method of 1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one involves the reaction of 2-chloro-3-cyclopropylquinoline with thiourea in the presence of a base. The reaction yields 1-Cyclopropyl-3-quinolin-2-ylthiourea, which is then treated with ethyl chloroformate to give the final product. The synthesis of this compound has been reported in various research articles, and it is a well-established method.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one has been extensively studied for its potential applications in various fields of research. It has been reported to possess anti-tumor, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use as a tool in chemical biology and drug discovery.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16-14(9-10-18(16)12-6-7-12)20-15-8-5-11-3-1-2-4-13(11)17-15/h1-5,8,12,14H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHBTJQAEBYDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)SC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

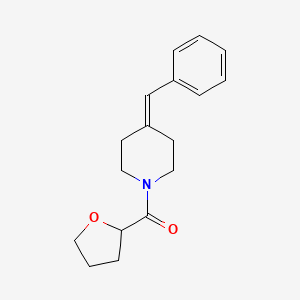

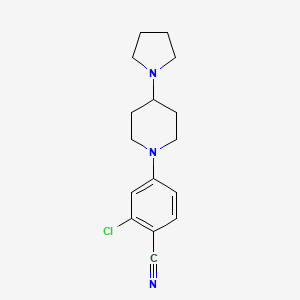


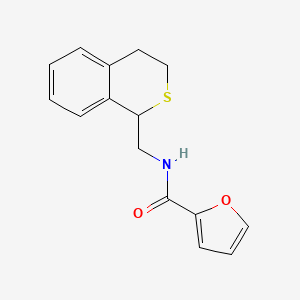
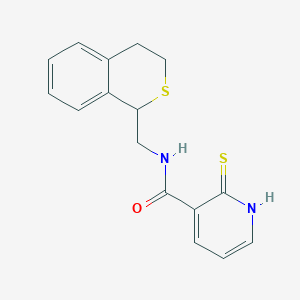



![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)

![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
